Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy-
Description
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is a chemical compound with the molecular formula C11H12F2O3S. This compound is characterized by the presence of a benzaldehyde core substituted with a 2,2-difluoroethylthio group and two methoxy groups at the 2 and 5 positions. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of compounds .
Properties
CAS No. |
648956-98-3 |
|---|---|
Molecular Formula |
C11H12F2O3S |
Molecular Weight |
262.27 g/mol |
IUPAC Name |
4-(2,2-difluoroethylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C11H12F2O3S/c1-15-8-4-10(17-6-11(12)13)9(16-2)3-7(8)5-14/h3-5,11H,6H2,1-2H3 |
InChI Key |
QFYGPAAEPVKRMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- can be achieved through a multi-step process. One common method involves the electrophilic 2,2-difluoroethylation of thiol nucleophiles using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate . This reaction typically proceeds under mild conditions and allows for the selective introduction of the 2,2-difluoroethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxybenzoic acid
Reduction: 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxybenzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the 2,2-difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its binding affinity and specificity for target proteins. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2-methoxy-
- Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-3,5-dimethoxy-
- Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,6-dimethoxy-
Uniqueness
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is unique due to the specific positioning of the methoxy groups at the 2 and 5 positions, which can influence its chemical reactivity and biological activity. The presence of the 2,2-difluoroethylthio group further distinguishes it from other benzaldehyde derivatives, potentially enhancing its lipophilicity and metabolic stability .
Biological Activity
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- (CAS Number: 648956-98-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- has the molecular formula . Its structure features a benzaldehyde moiety substituted with a difluoroethyl thio group and two methoxy groups. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12F2O3S |
| Molecular Weight | 266.27 g/mol |
| CAS Number | 648956-98-3 |
| IUPAC Name | Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- |
Anticancer Potential
Studies on related benzaldehyde derivatives have shown promising anticancer activities. For instance, benzaldehyde derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the difluoroethyl thio group may enhance interactions with biological targets involved in cancer progression.
The proposed mechanisms of action for benzaldehyde derivatives include:
- Enzyme Inhibition : Benzaldehyde compounds may inhibit specific enzymes involved in metabolic pathways crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : Benzaldehyde derivatives may affect signaling pathways such as MAPK and PI3K/Akt, which are vital in cell proliferation and survival.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various benzaldehyde derivatives against Escherichia coli and Staphylococcus aureus, it was found that certain substitutions significantly enhanced antibacterial activity. While direct data on Benzaldehyde, 4-[(2,2-difluoroethyl)thio]-2,5-dimethoxy- is lacking, it is hypothesized that its unique substituents could confer similar or enhanced properties.
Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of methoxy-substituted benzaldehydes. Results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The study suggested that further exploration into the structure-activity relationship could yield potent anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
